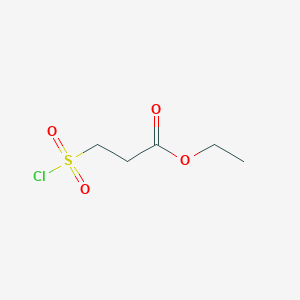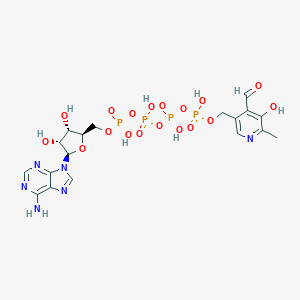
Melibiouronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melibiouronic acid (MUA) is a uronic acid that is commonly found in the cell walls of certain bacteria and fungi. It is a linear polymer of galacturonic acid and glucose, and its structure is similar to that of hyaluronic acid. MUA has been the subject of extensive scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Melibiouronic acid is not well understood. However, studies have suggested that Melibiouronic acid may interact with cell surface receptors and extracellular matrix components, leading to changes in cell behavior and tissue remodeling.
Biochemical and Physiological Effects:
Melibiouronic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Melibiouronic acid can stimulate the production of extracellular matrix components such as collagen and glycosaminoglycans. Additionally, Melibiouronic acid has been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes involved in the degradation of extracellular matrix components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Melibiouronic acid in lab experiments is its biocompatibility and biodegradability. Additionally, Melibiouronic acid can be easily synthesized using a variety of oxidizing agents. However, one limitation of using Melibiouronic acid is its high cost compared to other commonly used substrates.
Direcciones Futuras
There are several potential future directions for research on Melibiouronic acid. One area of interest is the development of Melibiouronic acid-based biomaterials for tissue engineering applications. Additionally, further studies are needed to elucidate the mechanism of action of Melibiouronic acid and its potential therapeutic applications in the field of medicine. Finally, research on the synthesis of Melibiouronic acid using green chemistry methods is an area of growing interest.
Métodos De Síntesis
Melibiouronic acid can be synthesized through the oxidation of melibiose, a disaccharide composed of glucose and galactose, using a variety of oxidizing agents such as nitric acid, potassium permanganate, and lead dioxide. The resulting product is then hydrolyzed to obtain Melibiouronic acid.
Aplicaciones Científicas De Investigación
Melibiouronic acid has been extensively studied for its potential applications in various fields of science. In the field of biotechnology, Melibiouronic acid has been used as a substrate for the production of bio-based materials such as biodegradable plastics and hydrogels. In the field of medicine, Melibiouronic acid has been studied for its potential use as a drug carrier due to its biocompatibility and biodegradability.
Propiedades
Número CAS |
109280-58-2 |
|---|---|
Nombre del producto |
Melibiouronic acid |
Fórmula molecular |
C12H20O12 |
Peso molecular |
356.28 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-3(14)5(16)6(17)4(15)2-23-12-9(20)7(18)8(19)10(24-12)11(21)22/h1,3-10,12,14-20H,2H2,(H,21,22)/t3-,4+,5+,6+,7-,8+,9+,10-,12-/m0/s1 |
Clave InChI |
NBTUEARNKVTGKY-RBAZEOKYSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)C(=O)O)O)O)O |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Sinónimos |
melibiouronic acid O-(galactopyranosyluronic acid)-(1-6)glucose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B19947.png)


